tert-butyl (2Z)-2-[(dimethylamino)methylidene]-3-oxobutanoate
Overview
Description
tert-Butyl (2Z)-2-[(dimethylamino)methylidene]-3-oxobutanoate is an organic compound with a complex structure that includes a tert-butyl ester group, a dimethylamino group, and a methylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2Z)-2-[(dimethylamino)methylidene]-3-oxobutanoate can be achieved through several methods. One efficient method involves the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions. This reaction proceeds smoothly with Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation occurring in one pot .
Industrial Production Methods
Industrial production of tert-butyl esters, including this compound, often involves the use of tert-butyl hydroperoxide as a key reagent. The process is designed to be efficient and scalable, allowing for the production of large quantities of the compound under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2Z)-2-[(dimethylamino)methylidene]-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide, leading to the formation of tert-butyl esters.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include tert-butyl hydroperoxide for oxidation and oxalyl chloride for deprotection of the N-tert-butyloxycarbonyl (N-Boc) group .
Major Products Formed
The major products formed from the reactions of this compound include various tert-butyl esters and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl (2Z)-2-[(dimethylamino)methylidene]-3-oxobutanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biocatalytic processes and biosynthetic pathways.
Medicine: Explored for its potential use in the development of medicinal compounds and drug delivery systems.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (2Z)-2-[(dimethylamino)methylidene]-3-oxobutanoate involves its reactivity with various reagents and substrates. The compound’s molecular targets and pathways include:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl (2Z)-2-[(dimethylamino)methylidene]-3-oxobutanoate include:
- tert-Butyl (3Z)-3-[(dimethylamino)methylidene]-4-oxopiperidine-1-carboxylate
- tert-Butyl substituted hetero-donor TADF compounds
- tert-Butanesulfinamide
Uniqueness
Its ability to undergo multiple types of reactions and its role in both synthetic and industrial processes highlight its versatility and importance in chemical research .
Properties
IUPAC Name |
tert-butyl (2Z)-2-(dimethylaminomethylidene)-3-oxobutanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-8(13)9(7-12(5)6)10(14)15-11(2,3)4/h7H,1-6H3/b9-7- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFFPNCTSYAOCU-CLFYSBASSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CN(C)C)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C/N(C)C)/C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401166469 | |
Record name | 1,1-Dimethylethyl (2Z)-2-[(dimethylamino)methylene]-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401166469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134653-71-7 | |
Record name | 1,1-Dimethylethyl (2Z)-2-[(dimethylamino)methylene]-3-oxobutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134653-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl (2Z)-2-[(dimethylamino)methylene]-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401166469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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